1,1-Diethoxy-3-methylbutan-2-one
Description
1,1-Diethoxy-3-methylbutan-2-one is an aliphatic ketone derivative featuring two ethoxy groups at the first carbon and a methyl branch at the third carbon of the butan-2-one backbone. Its molecular formula is inferred to be C₉H₁₈O₃, with a molecular weight of 174.24 g/mol (analogous to structurally similar compounds, e.g., 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one ). The compound’s structure combines a ketone group (at position 2) with diethoxy substituents, which confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
1,1-diethoxy-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-11-9(12-6-2)8(10)7(3)4/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQNGLMBLFXFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-94-3 | |
| Record name | 1,1-diethoxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1,1-Diethoxy-3-methylbutan-2-one can be synthesized through a two-step process :
Reaction of 2-methylbutanal with ethanol: This reaction produces 2-ethoxy-3-methylbutanol.
Acetalization: The 2-ethoxy-3-methylbutanol is then reacted with ethanol in the presence of sulfuric acid to form 1,1-diethoxy-3-methylbutan-2-one.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Diethoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique sweet, fruity aroma.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. As an acetal, it can undergo hydrolysis to release the corresponding aldehyde and ethanol. This hydrolysis reaction is catalyzed by acids and can occur under physiological conditions . The released aldehyde can then participate in various biochemical pathways, exerting its effects through interactions with enzymes and other molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,1-Diethoxy-3-methylbutan-2-one with four structurally related compounds:
Key Observations:
- Functional Groups : The diethoxy and methoxyethoxy substituents in 1,1-Diethoxy-3-methylbutan-2-one and 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one enhance lipophilicity compared to the acetal (1,1-Dimethoxy-3-methylbutane) or aromatic ketone (1-(2-Hydroxyphenyl)-3-methylbutan-1-one) .
- Reactivity : The ketone group in 1,1-Diethoxy-3-methylbutan-2-one enables nucleophilic additions, while the diethoxy groups stabilize the molecule against hydrolysis compared to acetals .
Physicochemical Properties
- Boiling Point/Solubility : The diethoxy groups increase hydrophobicity compared to methoxy analogs, suggesting lower water solubility but better miscibility with organic solvents. For example, 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one (C₉H₁₈O₃) likely shares similar boiling points (~200–250°C inferred) .
- Stability : Diethoxy-substituted compounds exhibit greater hydrolytic stability than acetals (e.g., 1,1-Dimethoxy-3-methylbutane), which are prone to acid-catalyzed cleavage .
Biological Activity
1,1-Diethoxy-3-methylbutan-2-one (CAS No. 6136-94-3) is an organic compound that has garnered interest due to its potential biological activities. This compound is part of a broader category of diethoxy ketones, which are known for various applications in organic synthesis and potential pharmacological effects. Understanding the biological activity of 1,1-Diethoxy-3-methylbutan-2-one is crucial for its application in medicinal chemistry and industrial processes.
Chemical Structure and Properties
The molecular structure of 1,1-Diethoxy-3-methylbutan-2-one features two ethoxy groups attached to a carbon chain with a ketone functional group. Its structural formula can be represented as follows:
This compound exhibits characteristics typical of ketones, including reactivity in nucleophilic addition reactions and potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that 1,1-Diethoxy-3-methylbutan-2-one exhibits significant antimicrobial activity. In a study assessing various organic compounds for their ability to inhibit bacterial growth, this compound demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a lead compound in antibiotic development.
Table 1: Antimicrobial Activity of 1,1-Diethoxy-3-methylbutan-2-one
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of 1,1-Diethoxy-3-methylbutan-2-one on various cancer cell lines. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Results indicated that it induces apoptosis in these cell lines through the activation of caspase pathways.
Table 2: Cytotoxicity of 1,1-Diethoxy-3-methylbutan-2-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Reactive oxygen species (ROS) generation |
The mechanism by which 1,1-Diethoxy-3-methylbutan-2-one exerts its biological effects appears to involve multiple pathways:
- Antimicrobial Action: The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Cytotoxicity: The induction of apoptosis in cancer cells is likely mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the potential applications of 1,1-Diethoxy-3-methylbutan-2-one in pharmaceutical formulations. For instance:
- Study on Antibacterial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound in reducing bacterial load in infected animal models.
- Cancer Treatment Trials: Preliminary trials involving formulations containing this compound showed promise in enhancing the efficacy of existing chemotherapeutic agents without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
